Phellifuropyranone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H14O7 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]furo[3,2-c]pyran-4-one |
InChI |
InChI=1S/C21H14O7/c22-15-5-2-11(7-17(15)24)1-4-13-9-20-14(21(26)27-13)10-19(28-20)12-3-6-16(23)18(25)8-12/h1-10,22-25H/b4-1+ |
InChI Key |
LYKVAAQTDREPSC-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Synonyms |
phellifuropyranone A |
Origin of Product |
United States |
Scientific Research Applications
Antiproliferative Activity
Phellifuropyranone A has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against mouse melanoma cells and human lung cancer cells in vitro. The specific mechanisms underlying these effects are still under investigation, but they suggest a potential for use in cancer treatment .
Table 1: Antiproliferative Effects of this compound
Immunomodulatory Effects
In addition to its anticancer properties, this compound may also possess immunomodulatory effects. Compounds derived from Phellinus linteus have been shown to enhance immune response through the stimulation of macrophages and increased production of nitric oxide (NO), which is crucial for tumoricidal activity . The polysaccharide-protein complex extracted from P. linteus has been linked to these immunomodulatory effects, suggesting that this compound could play a role in enhancing the body's natural defenses against tumors .
Mechanistic Insights
While the precise molecular mechanisms of action for this compound are not fully elucidated, studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells. For instance, research has shown that related compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and NF-κB pathways . Further investigation into these mechanisms is necessary to fully understand how this compound exerts its effects.
Case Studies and Clinical Relevance
Several studies highlight the potential clinical relevance of this compound:
- In Vivo Studies : Animal models have demonstrated that extracts from P. linteus, including those containing this compound, can inhibit tumor growth and metastasis in melanoma models .
- Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, paving the way for future combination therapies .
- Safety Profile : The safety of using P. linteus extracts, including this compound, has been supported by traditional medicine practices in Asia, where it has been used for centuries without significant adverse effects reported .
Comparison with Similar Compounds
Key Comparisons:
Structural Complexity: this compound shares a furopyranone core with Inoscavin E but lacks the styrylpyrone moiety present in the latter . Unlike phelligridins, which feature a benzopyran-dione system, this compound has a simpler furopyranone skeleton .
Bioactivity Profile: While both this compound and hispidin exhibit anticancer effects, hispidin’s mechanism involves ERK pathway inhibition in pancreatic cancer stem cells, whereas this compound’s exact targets remain understudied . Phelligridins demonstrate broader cytotoxicity (e.g., HeLa, MCF-7) with lower IC50 values compared to this compound, suggesting superior potency .
Source Specificity: this compound is exclusive to Phellinus linteus, whereas Inoscavin E and hispolon are found in multiple Inonotus and Phellinus species, highlighting interspecies metabolic diversity .
Preparation Methods
Table 1: Optimization of Reaction Conditions for Furo[3,2-c]pyran-4-one Synthesis
| Entry | Solvent | Conditions | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dry acetone | Reflux | 36 | 80 |
| 2 | Dichloromethane | PTC, RT | 3 | 75 |
| 3 | Acetonitrile | Reflux | 3 | 97 |
Acetonitrile under reflux emerged as the optimal condition, achieving 97% yield due to enhanced solubility and reaction kinetics. For this compound, substituting DHAA with a methoxy-functionalized analog could replicate its signature substitution pattern.
Mechanistic Insights into Furopyranone Formation
The synthesis of furopyranones typically follows a nucleophilic addition-cyclization pathway. In the case of α-bromoketones reacting with DHAA chalcones:
- Nucleophilic Attack : The enolate of DHAA attacks the α-carbon of the bromoketone, displacing bromide.
- Ether Intermediate Formation : A transient ether intermediate undergoes intramolecular cyclization.
- Aromatization : Elimination of water yields the conjugated furopyranone system.
This mechanism aligns with the proposed biosynthesis of this compound in Phellinus fungi, where oxidative coupling of polyketide-derived intermediates likely generates the furopyranone moiety.
Natural Product Isolation and Purification
While synthetic routes dominate modern research, traditional isolation methods remain relevant for obtaining this compound from natural sources:
- Extraction : Fruit bodies of Phellinus linteus are macerated in ethanol or methanol to solubilize furopyranones.
- Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) separates nonpolar constituents.
- Chromatography : Silica gel or Sephadex LH-20 columns resolve furopyranone-rich fractions.
- Crystallization : Final purification via recrystallization from acetonitrile or methanol yields pure this compound.
However, natural extraction faces challenges such as low yield (typically <0.1% w/w) and batch variability, prompting preference for synthetic approaches.
Comparative Analysis of Synthetic vs. Natural Routes
Synthetic methods offer superior control over substituents, critical for structure-activity relationship (SAR) studies. For instance, methoxy groups at C-4 or C-5—key features of this compound—can be introduced via methoxy-substituted benzaldehydes in chalcone precursors.
Q & A
Q. How to present conflicting spectroscopic data for this compound in a manuscript?
- Answer :
- Transparent Reporting : Clearly tabulate discrepancies (e.g., δC shifts >0.5 ppm) and propose hypotheses (e.g., solvent effects, tautomerism) .
- Supplementary Files : Include raw NMR FID files and annotated spectra in supporting information .
- Peer Review : Invite third-party validation via collaborative networks or public data peer review platforms .
Q. Q. What ethical considerations apply when sourcing Phellinus linteus for this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
